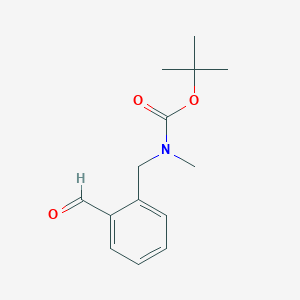

tert-Butyl 2-formylbenzyl(methyl)carbamate

Description

Contextual Significance of ortho-Formylbenzyl N-Methyl Carbamates in Chemical Research

The class of compounds known as ortho-formylbenzyl N-methyl carbamates belongs to a broader family of carbamates, which are integral to many areas of chemical research, including peptide synthesis, pharmaceuticals, and agrochemicals. masterorganicchemistry.comwikipedia.orgresearchgate.net Carbamates, particularly those like the tert-butoxycarbonyl (Boc) group, are widely used as protecting groups for amines because they are easy to install and can be removed under specific conditions, often without disturbing other sensitive parts of a molecule. masterorganicchemistry.comresearchgate.net

The specific arrangement of an aldehyde group at the ortho position to a benzyl-N-methyl carbamate (B1207046) substituent is of particular interest. This proximity allows for intramolecular reactions, enabling the synthesis of heterocyclic compounds. nih.gov For instance, related structures like substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates are synthesized to study their intramolecular cyclization into benzoxazinones. researchgate.netnih.gov This highlights the potential of the ortho-formylbenzyl scaffold to act as a precursor to complex cyclic systems, which are common motifs in biologically active molecules. The presence of the N-methyl group can also be a crucial design element, influencing the compound's reactivity and the properties of the final product. nih.gov

Structural Features and Nomenclature of tert-Butyl 2-formylbenzyl(methyl)carbamate

This compound is a precisely structured molecule designed for specific synthetic applications. Its systematic IUPAC name is tert-butyl (2-formylbenzyl)(methyl)carbamate. The core of the molecule is a benzene (B151609) ring substituted at two adjacent positions (an ortho or 1,2-substitution pattern).

One substituent is a formyl group (-CHO), which consists of an aldehyde. The other substituent is a methylaminomethyl group [-CH₂N(CH₃)-] where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The Boc group, -C(O)O(CH₃)₃, is a common protecting group in organic synthesis. masterorganicchemistry.com The entire protected amine substituent is therefore a tert-butyl ... (methyl)carbamate group attached to the benzylic carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1039415-18-3 bldpharm.com |

| Molecular Formula | C₁₄H₁₉NO₃ bldpharm.com |

| Molecular Weight | 249.31 g/mol bldpharm.com |

| SMILES Code | O=C(OC(C)(C)C)N(CC1=CC=CC=C1C=O)C bldpharm.com |

Overview of Reactive Functional Groups: Aldehyde, N-Methyl Carbamate, and Benzylic Moieties

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. libretexts.org

Aldehyde Group: The formyl group (-CHO) is a type of carbonyl group characterized by a carbon-oxygen double bond. libretexts.org The carbonyl carbon is electrophilic, making it a prime target for nucleophiles. Aldehydes readily undergo nucleophilic addition reactions, can be oxidized to carboxylic acids, or reduced to primary alcohols. This functional group is a cornerstone of C-C bond formation through reactions like the Wittig, Grignard, and aldol (B89426) reactions.

N-Methyl Carbamate Group: This group is essentially a protected secondary amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group because it is stable to a variety of reaction conditions, including many basic, oxidative, and reductive environments. researchgate.net However, it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free secondary amine. masterorganicchemistry.comresearchgate.net This controlled deprotection is a key step in many multi-step syntheses. The nitrogen of a carbamate is significantly less nucleophilic than that of an amine, preventing it from undergoing unwanted side reactions. masterorganicchemistry.com

Benzylic Moiety: The term "benzylic" refers to the CH₂ group attached directly to the benzene ring. This position exhibits enhanced reactivity due to the adjacent aromatic ring, which can stabilize intermediates such as benzylic radicals, carbocations, or carbanions through resonance. This allows for selective transformations at the benzylic carbon under appropriate conditions.

Role of this compound as a Versatile Synthetic Intermediate

The combination of an aldehyde, a protected amine, and a reactive benzylic position within a single molecule makes this compound a highly versatile intermediate in organic synthesis. The differential reactivity of these groups allows for a stepwise and controlled elaboration of the molecular structure.

For example, a synthetic strategy could first involve a reaction at the aldehyde position, such as an olefination or an addition of an organometallic reagent. Following this transformation, the Boc protecting group on the nitrogen can be removed under acidic conditions to reveal the secondary amine. This newly freed amine can then participate in subsequent reactions, such as acylation or cyclization with another part of the molecule. This orthogonal reactivity is crucial for the efficient construction of complex target molecules, including pharmaceuticals and other fine chemicals. Structurally related carbamate derivatives are known to be key intermediates in the synthesis of drugs. chemicalbook.comgoogle.com The strategic placement of the functional groups in this compound provides a pre-organized framework for building intricate molecular scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-formylphenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)9-11-7-5-6-8-12(11)10-16/h5-8,10H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJHQGQJIIXISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858681 | |

| Record name | tert-Butyl [(2-formylphenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039415-18-3 | |

| Record name | tert-Butyl [(2-formylphenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Tert Butyl 2 Formylbenzyl Methyl Carbamate

Reactivity of the Aldehyde Moiety

The aldehyde group, positioned on the benzene (B151609) ring, is a key site for a variety of chemical transformations. Its reactivity is central to the synthesis of more complex molecular architectures.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to carbon-carbon and carbon-heteroatom bond formation.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the aldehyde results in the formation of secondary alcohols after an acidic workup. The methyl group attached to the carbamate (B1207046) nitrogen and the bulky tert-butoxycarbonyl (Boc) group may exert steric hindrance, potentially influencing the stereochemical outcome of the addition.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into an alkene, extending the carbon chain and introducing a double bond.

Condensation with Amines: The aldehyde readily undergoes condensation reactions with primary and secondary amines. With primary amines, it forms Schiff bases or imines. youtube.com When reacted with secondary amines under mildly acidic conditions, it can lead to the formation of enamines. youtube.comyoutube.com These reactions are often reversible.

Oxidation and Reduction Pathways of the Formyl Group

The oxidation state of the formyl group can be readily altered, providing pathways to either carboxylic acids or alcohols.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid unwanted side reactions with the electron-rich aromatic ring or the carbamate group.

Reduction: The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group). This transformation can be achieved with high selectivity using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon (Pd/C), is also an effective method for this reduction. youtube.com

The following table summarizes common reduction reactions for the aldehyde functionality.

Table 1: Reduction of the Aldehyde Moiety

| Reagent | Product | Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol/Ethanol, 0°C to rt |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous Ether/THF, followed by aqueous workup |

| Hydrogen (H₂) with Raney Nickel | Primary Alcohol | Pressurized H₂, solvent |

Multicomponent Reactions Involving the Aldehyde Functionality

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comnih.gov The aldehyde functionality of tert-butyl 2-formylbenzyl(methyl)carbamate makes it an ideal component for several named MCRs.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide. nih.gov Utilizing this compound as the aldehyde component would yield an α-acyloxy carboxamide, a highly functionalized and structurally complex scaffold.

Ugi Reaction: As a four-component reaction, the Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. nih.gov The participation of this compound in an Ugi reaction would lead to the synthesis of complex peptide-like structures in a single, highly convergent step.

Transformations of the N-Methyl Carbamate Group

The N-tert-butoxycarbonyl (Boc) N-methyl group serves primarily as a protecting group for the secondary amine but also possesses its own distinct reactivity, allowing for selective deprotection or further transformation.

Selective Deprotection Strategies of the tert-Butyl Carbamate

The removal of the Boc group is a common and critical step in synthetic sequences. The stability of the Boc group allows for a range of selective deprotection methods that can be tailored to the sensitivities of other functional groups present in the molecule. lookchem.comnih.gov

Acidic Cleavage: The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. The mechanism proceeds through the formation of a stable tert-butyl cation. lookchem.com

Mild Acidic Conditions: For substrates sensitive to strong acids, milder reagents like aqueous phosphoric acid have been shown to be effective and selective. nih.govorganic-chemistry.org

Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) can cleave the Boc group, offering a mild, non-acidic alternative. lookchem.com

Nucleophilic Deprotection: A protocol using 2-mercaptoethanol (B42355) in the presence of a base provides a nucleophilic pathway for deprotection, which is advantageous for substrates bearing functionalities sensitive to standard hydrogenolysis or strong acids. researchgate.netnih.govorganic-chemistry.org

The table below outlines various conditions for the selective removal of the tert-butyl carbamate group.

Table 2: Selective Deprotection of tert-Butyl Carbamate

| Reagent(s) | Solvent | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | lookchem.com |

| Aqueous Phosphoric Acid | - | Mild Conditions | nih.govorganic-chemistry.org |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Reflux | lookchem.com |

| 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75 °C | nih.govorganic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation, Et₃SiH | - | Mild Conditions | organic-chemistry.org |

Reactions Involving the Carbamate Nitrogen and Carbonyl Carbon

While often viewed as a stable protecting group, the carbamate linkage itself can participate in specific reactions. The carbamate carbonyl is more electrophilic than that of an amide. nih.gov

Reduction to a Tertiary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate carbonyl group completely. stackexchange.com This transforms the N-(Boc)methylamino group into a dimethylamino group, providing a method for reductive methylation of the parent amine in a protected form.

Reactivity with Nucleophiles: The electrophilic nature of the carbamate carbonyl allows it to react with strong nucleophiles. For instance, the mechanism of action for certain N-methyl carbamate insecticides involves the carbamylation of a serine hydroxyl group in the active site of the enzyme acetylcholinesterase, highlighting the susceptibility of the carbonyl carbon to nucleophilic attack. nih.gov

Alkylation: In some contexts, the nitrogen of the carbamate can be further alkylated under specific conditions, such as phase transfer catalysis, although this is less common once the Boc group is in place. google.com

Influence of N-Methyl Substitution on Carbamate Reactivity

The reactivity of the carbamate functional group in this compound is significantly modulated by the presence of the N-methyl substituent. Generally, carbamates can be considered hybrids of esters and amides, and their stability towards hydrolysis is influenced by the substitution pattern on the nitrogen atom. nih.gov

N,N-disubstituted carbamates, such as the title compound, are generally more stable towards hydrolysis compared to their N-monosubstituted counterparts. nih.gov This increased stability can be attributed to several factors. Steric hindrance from the two substituents on the nitrogen atom can impede the approach of a nucleophile, such as a hydroxide (B78521) ion, to the carbonyl carbon. Electronically, the methyl group is electron-donating, which slightly increases the electron density on the nitrogen atom. This, in turn, enhances the resonance delocalization of the nitrogen lone pair into the carbonyl group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack. researchgate.net

Reactivity at the Benzylic Position and Aromatic Ring

The presence of a benzylic methylene (B1212753) group and a substituted aromatic ring provides multiple sites for chemical modification.

Derivatization Reactions at the Benzylic Methylene (CH2)

The benzylic position of this compound is activated towards a variety of chemical transformations due to its proximity to the aromatic ring. The C-H bonds at the benzylic position are weaker than typical alkane C-H bonds, making this site susceptible to radical reactions and oxidation.

One common transformation is benzylic oxidation. The oxidation of benzylic methylene groups to carbonyls is a fundamental reaction in organic synthesis. mdpi.com While specific examples for the title compound are not documented, similar structures undergo oxidation to the corresponding ketone under various conditions, often employing oxidizing agents like potassium permanganate or chromium-based reagents. Such a transformation would convert the benzylic methylene into a carbonyl group, yielding an α-keto aldehyde derivative.

Another potential derivatization is benzylic halogenation, typically proceeding through a free radical mechanism. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the benzylic position. This benzylic bromide would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The benzylic position can also be functionalized through deprotonation to form a benzylic carbanion, which can then react with various electrophiles. nih.gov However, the presence of the ortho-formyl group, an electron-withdrawing group, would disfavor the formation of a positive charge at the benzylic position but could potentially stabilize a benzylic anion.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The aromatic ring of this compound is substituted with two groups: the 2-formyl group and the 1-(N-(tert-butoxycarbonyl)-N-methylaminomethyl) group. These substituents exert significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups on the aromatic ring to proceed. acs.orgwikipedia.org The parent compound, this compound, does not possess a suitable leaving group for a typical SNAr reaction. However, halogenated analogues of this compound would be expected to undergo SNAr. The presence of the electron-withdrawing formyl group would activate the ring towards nucleophilic attack, particularly if the halogen is located at the ortho or para position relative to the formyl group. libretexts.orgyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions on Aromatic Halogenated this compound Analogues

Halogenated derivatives of this compound would serve as excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, a bromo-substituted analogue could readily participate in Suzuki-Miyaura coupling reactions. In this palladium-catalyzed reaction, the aryl bromide would be coupled with an organoboron reagent in the presence of a base to form a new C-C bond. nih.gov This would allow for the introduction of various aryl, heteroaryl, or alkyl groups onto the aromatic ring.

Similarly, Buchwald-Hartwig amination, another palladium-catalyzed reaction, could be employed to couple an aryl halide derivative with an amine, leading to the formation of a new C-N bond. wikipedia.orgorganic-chemistry.orgnih.gov This would be a versatile method for synthesizing a range of arylamine derivatives.

The specific conditions and outcomes of these cross-coupling reactions would depend on the position of the halogen on the aromatic ring, the nature of the coupling partners, and the specific catalyst system employed. While no specific examples for halogenated this compound are reported, the general principles of these well-established reactions provide a predictive framework for their potential applications.

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Formylbenzyl Methyl Carbamate

Elucidation of Reaction Pathways for Aldehyde Transformations

The aldehyde group in tert-Butyl 2-formylbenzyl(methyl)carbamate is a versatile handle for a variety of chemical transformations. Its reactivity is typical of aromatic aldehydes, allowing for nucleophilic addition, oxidation, reduction, and olefination reactions.

Nucleophilic Addition and Subsequent Reactions: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. For instance, reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) leads to the formation of secondary alcohols after an aqueous workup. The initial step is the nucleophilic addition to the carbonyl, forming a tetrahedral alkoxide intermediate, which is then protonated.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The mechanism of oxidation often involves the formation of a hydrate (B1144303) intermediate, which is then further oxidized. Conversely, the aldehyde can be reduced to a primary alcohol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the aldehyde. The mechanism proceeds through a betaine (B1666868) or, more commonly accepted, a [2+2] cycloaddition to form an oxaphosphetane intermediate. organic-chemistry.orglibretexts.org This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction forward. organic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.

Reductive Amination: The aldehyde can undergo reductive amination to form a new amine. This process involves the initial formation of an imine or iminium ion by reaction with a primary or secondary amine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Interactive Data Table: Summary of Aldehyde Transformations

| Reaction Type | Reagent(s) | Intermediate(s) | Product Functional Group |

|---|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent | Hydrate | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Alkoxide | Primary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane, Betaine | Alkene |

| Reductive Amination | R₂NH, NaBH₃CN | Imine/Iminium ion | Tertiary Amine |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Alkoxide | Secondary Alcohol |

Mechanistic Studies of Carbamate (B1207046) Formation and Cleavage

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled conditions. organic-chemistry.org

Mechanism of Carbamate Formation: The title compound is synthesized by installing the Boc group onto the secondary amine precursor, 2-(methylamino)benzaldehyde (B1584906). The most common method for this transformation is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.comcommonorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This anion is unstable and readily decomposes into carbon dioxide and a tert-butoxide anion. commonorganicchemistry.com If the reaction is performed without an added base, the initially formed protonated amine is deprotonated by the tert-butyl carbonate or another amine molecule. commonorganicchemistry.com In base-catalyzed versions, a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) deprotonates the amine after the initial attack. commonorganicchemistry.comwikipedia.org

Mechanism of Carbamate Cleavage: The cleavage of the Boc group, or deprotection, is most commonly achieved under acidic conditions. wikipedia.orgcommonorganicchemistry.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used. wikipedia.orgsigmaaldrich.com The mechanism begins with the protonation of the carbamate's carbonyl oxygen. commonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond to release the highly stable tert-butyl cation and a carbamic acid intermediate. wikipedia.orgcommonorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free secondary amine. wikipedia.orgcommonorganicchemistry.com The released tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene (B52900) gas. wikipedia.orgstackexchange.com

Alternatively, thermal cleavage is possible at high temperatures, proceeding through a mechanism involving fragmentation to the amine, isobutylene, and carbon dioxide, avoiding the need for acid catalysts. acsgcipr.org

Interactive Data Table: Comparison of Boc-Group Cleavage Methods

| Method | Reagent(s) | Key Intermediate(s) | Mechanism Type |

|---|---|---|---|

| Acidolysis | TFA, HCl | Protonated carbamate, tert-butyl cation, carbamic acid | E1/SN1-like |

| Thermal Cleavage | Heat | - | Concerted fragmentation |

| Radical-mediated | Tris(4-bromophenyl)amminium radical cation (Magic Blue), Triethylsilane | - | C-O bond cleavage facilitated by radical cation |

Understanding Intramolecular Cyclization and Rearrangement Processes (e.g., amine-induced cyclization)

The ortho positioning of the aldehyde and the N-methylamino group (once deprotected) in this compound creates an ideal scaffold for intramolecular reactions, particularly cyclization.

Amine-Induced Cyclization: Following the removal of the Boc protecting group, the resulting secondary amine, 2-(methylamino)benzaldehyde, can undergo a spontaneous or catalyzed intramolecular cyclization. The nucleophilic nitrogen atom of the amine can attack the electrophilic carbon atom of the aldehyde. This reversible reaction forms a cyclic hemiaminal intermediate. This hemiaminal can then be in equilibrium with a corresponding iminium ion, especially under acidic conditions, formed by the dehydration of the hemiaminal.

These reactive intermediates can serve as precursors to a variety of heterocyclic structures. For instance, the hemiaminal could be oxidized to form a stable lactam, or the iminium ion could be trapped by an external nucleophile. While specific studies on the cyclization of 2-(methylamino)benzaldehyde itself are not extensively detailed in readily available literature, the general principles of intramolecular reactions between ortho-amino and aldehyde functionalities are well-established for the synthesis of nitrogen-containing heterocycles like cinnolines and isobenzofurans. rsc.orgnih.govrsc.org

Proposed Cyclization Pathway Post-Deprotection:

Deprotection: Acid-catalyzed removal of the Boc group yields 2-(methylamino)benzaldehyde.

Nucleophilic Attack: The lone pair of the secondary amine attacks the carbonyl carbon of the aldehyde.

Hemiaminal Formation: A five-membered ring, a cyclic hemiaminal, is formed as a key intermediate.

Further Reaction: This intermediate can then undergo dehydration to form an iminium ion, be oxidized, or participate in other transformations depending on the reaction conditions.

Interactive Data Table: Proposed Steps in Amine-Induced Intramolecular Cyclization

| Step | Process | Reactant(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Boc Deprotection | This compound, Acid | 2-(methylamino)benzaldehyde |

| 2 | Intramolecular Nucleophilic Attack | 2-(methylamino)benzaldehyde | - |

| 3 | Cyclization | - | Cyclic Hemiaminal |

| 4 | Dehydration (optional) | Cyclic Hemiaminal, Acid | Cyclic Iminium Ion |

Kinetic and Thermodynamic Aspects of Critical Reactions

The outcome of the reactions involving this compound can often be understood through the principles of kinetic and thermodynamic control. youtube.comjackwestin.comyoutube.comlibretexts.orglibretexts.org

Thermodynamics of Intramolecular Cyclization: The intramolecular cyclization to form a five- or six-membered ring is generally a thermodynamically favored process due to the formation of a stable cyclic structure from an acyclic precursor, which is an entropically favorable intramolecular process. The stability of the resulting heterocyclic product will dictate the position of the equilibrium. For the cyclization of 2-(methylamino)benzaldehyde, the formation of a five-membered ring is expected. The stability of this ring system, and any subsequent products, provides the thermodynamic driving force for the cyclization.

Interactive Data Table: Factors Influencing Reaction Kinetics and Thermodynamics

| Reaction | Controlling Factor | Key Influences |

|---|---|---|

| Boc Cleavage (Acidic) | Thermodynamics | Stability of tert-butyl cation and gaseous byproducts (CO₂, isobutylene). |

| Boc Cleavage (Acidic) | Kinetics | Acid concentration, temperature, solvent polarity. acs.org |

| Intramolecular Cyclization | Thermodynamics | Stability of the resulting heterocyclic ring system. |

| Intramolecular Cyclization | Kinetics | Nucleophilicity of the amine, electrophilicity of the aldehyde, proximity of functional groups. |

Advanced Spectroscopic and Structural Characterization of Tert Butyl 2 Formylbenzyl Methyl Carbamate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For tert-Butyl 2-formylbenzyl(methyl)carbamate, both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework and the conformational dynamics.

In ¹H NMR spectra, the chemical shifts of the protons are indicative of their local electronic environment. The presence of the tert-butyl group results in a characteristic sharp singlet, typically observed in the upfield region around 1.5 ppm, integrating to nine protons. The methyl group attached to the nitrogen atom also gives rise to a singlet, generally found in the range of 2.8-3.1 ppm. The benzylic protons appear as a singlet around 4.5 ppm, while the aromatic protons of the benzene (B151609) ring typically resonate in the downfield region of 7.2-8.0 ppm. The aldehyde proton is the most deshielded, with its signal expected to be a singlet near 10.0 ppm.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The quaternary carbon of the tert-butyl group is typically observed around 80 ppm, while the methyl carbons of this group resonate near 28 ppm. The N-methyl carbon signal is expected around 35-40 ppm. The benzylic carbon appears in the 50-55 ppm range. The aromatic carbons show signals between 125 and 140 ppm, with the carbon attached to the formyl group being the most downfield. The carbonyl carbon of the carbamate (B1207046) group resonates at approximately 155 ppm, and the aldehyde carbonyl carbon is found further downfield, typically above 190 ppm.

Conformational analysis can be performed by studying the through-space interactions using Nuclear Overhauser Effect (NOE) experiments and by analyzing the temperature dependence of the NMR spectra, which can reveal information about rotational barriers around the N-C(benzyl) and N-C(O) bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~10.0 (s, 1H) | ~192 |

| Aromatic (Ar-H) | 7.2 - 8.0 (m, 4H) | 125 - 140 |

| Benzyl (B1604629) (Ar-CH₂) | ~4.5 (s, 2H) | ~53 |

| N-Methyl (N-CH₃) | ~2.9 (s, 3H) | ~37 |

| Carbamate (C=O) | - | ~155 |

| tert-Butyl (C(CH₃)₃) | - | ~80 |

| tert-Butyl (C(CH₃)₃) | ~1.5 (s, 9H) | ~28 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions.

In the FT-IR spectrum of this compound, the most prominent absorption bands are associated with the carbonyl stretching vibrations. The carbamate carbonyl (C=O) typically exhibits a strong absorption band in the region of 1680-1700 cm⁻¹. The aldehyde carbonyl stretching vibration is also strong and appears at a slightly higher frequency, generally between 1700 and 1720 cm⁻¹. The C-N stretching of the carbamate is expected around 1250-1350 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aldehyde are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and tert-butyl groups are found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretching bands are also visible in the Raman spectrum, they are often weaker than in the FT-IR spectrum. Conversely, the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations often give rise to strong Raman signals. The study of shifts in vibrational frequencies upon changes in solvent or temperature can provide insights into intermolecular interactions, such as hydrogen bonding involving the carbonyl oxygen atoms.

Table 2: Key FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic/Aldehyde C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| Aldehyde C=O Stretch | 1700 - 1720 | 1700 - 1720 |

| Carbamate C=O Stretch | 1680 - 1700 | 1680 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

Note: These are expected frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (HRMS, MS/MS) for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound (C₁₄H₁₉NO₃).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. For compounds containing a tert-butoxycarbonyl (Boc) group, a characteristic fragmentation pattern is the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da), resulting in a total loss of 100 Da. elsevier.com Another common fragmentation is the cleavage of the tert-butyl cation (C₄H₉⁺), leading to a prominent peak at m/z 57. orgsyn.org

The presence of the benzyl group can lead to the formation of a tropylium (B1234903) ion at m/z 91 through cleavage of the C-N bond and subsequent rearrangement. The aldehyde group can undergo α-cleavage, resulting in the loss of a hydrogen radical (M-1) or the formyl radical (M-29). nih.govnih.gov By analyzing the fragments produced, the connectivity of the molecule can be confirmed.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 249 | [M]⁺ | Molecular Ion |

| 193 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 149 | [M - C₄H₈ - CO₂]⁺ | Loss of isobutylene and carbon dioxide |

| 134 | [M - Boc]⁺ | Loss of the tert-butoxycarbonyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl cleavage |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides valuable insights into its likely molecular architecture.

For instance, the crystal structures of other N-benzyl carbamates reveal important conformational features. mdpi.com The carbamate group is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The orientation of the benzyl and tert-butyl groups relative to this plane is determined by steric and electronic factors.

Computational and Theoretical Studies of Tert Butyl 2 Formylbenzyl Methyl Carbamate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

A thorough search of scientific databases yielded no specific studies detailing quantum chemical calculations for the molecular geometry and electronic structure of tert-Butyl 2-formylbenzyl(methyl)carbamate. Such calculations, often employing methods like Hartree-Fock (HF) or post-HF methods, are fundamental for understanding a molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electrons. For related but distinct carbamate (B1207046) compounds, such as tert-Butyl N-(thiophen-2-yl)carbamate, researchers have utilized Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set to determine optimized geometric parameters. nih.gov However, equivalent detailed data for this compound is not present in the reviewed literature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

There are no available Density Functional Theory (DFT) studies that specifically investigate the reaction mechanisms and transition states involving this compound. DFT is a powerful tool for elucidating the energetic pathways of chemical reactions, identifying intermediate structures, and calculating the activation energies of transition states. While general DFT studies on the reaction mechanisms of other carbamates and related compounds exist researchgate.net, these findings cannot be directly extrapolated to this compound due to the unique structural and electronic effects of the 2-formylbenzyl and methyl substituents.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

No published molecular dynamics (MD) simulations for this compound were identified. MD simulations are instrumental in exploring the conformational landscape of a molecule over time, providing insights into its flexibility, preferred shapes, and interactions with surrounding solvent molecules. The absence of such studies means that the dynamic behavior and solvent effects on the structure of this compound remain unexplored in the public domain.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

While some suppliers may offer experimental spectroscopic data such as NMR, HPLC, and LC-MS for this compound bldpharm.com, there is a lack of published computational studies that predict its spectroscopic properties. Theoretical predictions of spectra (e.g., IR, Raman, NMR) are often performed alongside experimental work to aid in the assignment of spectral features. For instance, studies on other carbamate derivatives have involved the calculation of vibrational frequencies using DFT to compare with experimental FT-IR spectra. nih.gov Unfortunately, no such comparative studies for this compound have been found.

Synthetic Applications of Tert Butyl 2 Formylbenzyl Methyl Carbamate As a Building Block

Utilization in the Synthesis of Complex Heterocyclic Scaffolds (e.g., dihydroquinazolinones)

There is currently no specific information available in the scientific literature detailing the utilization of tert-butyl 2-formylbenzyl(methyl)carbamate in the synthesis of dihydroquinazolinones or other complex heterocyclic scaffolds. While structurally related compounds, such as tert-butyl N-(2-formylphenyl)carbamate, are known precursors for the synthesis of quinazolinone derivatives, dedicated studies employing the title compound for such transformations have not been reported. The synthesis of dihydroquinazolinones often involves the condensation of an anthranilamide or a related 2-aminobenzaldehyde (B1207257) derivative with an aldehyde or ketone. In principle, this compound could serve as a precursor to a key intermediate for such reactions, but specific examples are not documented.

Role in the Total Synthesis of Natural Products and Analogues (e.g., as a precursor)

A comprehensive search of the chemical literature did not yield any instances of this compound being employed as a precursor or key intermediate in the total synthesis of natural products or their analogues. While various carbamate-protected amino acids and aldehydes are fundamental building blocks in the synthesis of complex natural products, the specific application of the title compound remains undocumented in this context. For instance, a patent for the synthesis of the drug Lacosamide (B1674222) utilizes a different carbamate (B1207046) derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, highlighting the utility of similar structures in medicinal chemistry. google.com

Development of Novel Reagents and Catalysts Derived from this compound

There is no information in the surveyed scientific literature on the development of novel reagents or catalysts derived from this compound. The bifunctional nature of the molecule could, in theory, allow for its elaboration into specialized ligands for catalysis or as a platform for the development of new synthetic reagents. However, no such applications have been reported to date.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Future research should prioritize the establishment of greener synthetic routes to tert-Butyl 2-formylbenzyl(methyl)carbamate and its derivatives, moving away from traditional methods that may involve hazardous reagents or produce significant waste.

Key areas for investigation include:

One-Pot Procedures: The development of one-pot, multi-step reactions starting from simpler precursors could significantly improve efficiency. For instance, procedures that combine the protection of the amine and the formylation of the aromatic ring in a single, telescoped sequence would reduce solvent usage and purification steps. acs.orgacs.org

Catalytic C-H Formylation: Direct formylation of a suitable tert-butyl benzyl(methyl)carbamate precursor via catalytic C-H activation would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Use of Greener Reagents and Solvents: Research into replacing hazardous reagents and solvents is crucial. This could involve using solid-supported reagents, developing solvent-free reaction conditions rsc.org, or utilizing greener solvents like ionic liquids or water-based systems. For example, the synthesis of related benzaldehyde (B42025) derivatives has been achieved in micellar media. orientjchem.org Similarly, the use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions for N-nitrosation demonstrates a move towards greener amine modifications. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

A comparative overview of potential green synthetic strategies is presented in Table 1.

Table 1: Potential Green Synthetic Strategies for this compound and its Analogs

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| One-Pot Synthesis | Reduced solvent waste, fewer purification steps, time efficiency. acs.orgacs.org | Requires compatible reaction conditions for multiple steps; potential for side reactions. |

| Catalytic C-H Formylation | High atom economy, use of simpler starting materials. | Catalyst development, achieving high regioselectivity for the ortho position. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, simplified workup. rsc.orgorientjchem.org | Solubility of reactants, potential for competing hydrolysis reactions. |

| Flow Chemistry | Enhanced safety, precise control, ease of scalability. | Initial setup costs, potential for channel clogging with solid byproducts. |

Exploration of Asymmetric Transformations

The aldehyde functionality in this compound makes it an excellent candidate for a variety of asymmetric transformations, providing access to chiral building blocks that are valuable in pharmaceutical synthesis.

Future research should focus on:

Asymmetric Aldol (B89426) and Mannich Reactions: The aldehyde can act as an electrophile in organocatalyzed or metal-catalyzed asymmetric aldol nih.gov and Mannich reactions. orgsyn.orgmdpi.com The development of protocols using chiral catalysts, such as proline or its derivatives, could yield enantioenriched β-hydroxy or β-amino carbonyl compounds, respectively. The synthesis of a related carbamate (B1207046) via an asymmetric Mannich reaction highlights the feasibility of this approach. orgsyn.org

Asymmetric Reductions and Alkylations: The enantioselective reduction of the aldehyde to a chiral alcohol or the asymmetric addition of organometallic reagents (e.g., Grignard or organolithium reagents) would provide access to valuable chiral secondary alcohols.

Catalytic Asymmetric Cyclization Reactions: The bifunctional nature of the molecule could be exploited in intramolecular reactions. For example, an intramolecular cyclization could be triggered following an initial asymmetric transformation at the aldehyde group, leading to complex heterocyclic scaffolds. The squaramide-catalyzed asymmetric intramolecular oxa-Michael reaction of related substrates provides a template for such investigations. organic-chemistry.org

Table 2 outlines potential asymmetric reactions involving the target compound.

Table 2: Potential Asymmetric Transformations for this compound

| Reaction Type | Potential Chiral Product | Catalyst Class | Relevant Precedent |

|---|---|---|---|

| Aldol Reaction | Chiral β-hydroxy aldehyde | Chiral organocatalysts (e.g., proline), chiral metal complexes. | Asymmetric aldol reaction of glycinates. nih.gov |

| Mannich Reaction | Chiral β-amino aldehyde | Chiral organocatalysts (e.g., proline derivatives), chiral phosphoric acids. | Asymmetric Mannich reaction for carbamate synthesis. orgsyn.orgmdpi.com |

| Nucleophilic Addition | Chiral secondary alcohol | Chiral Lewis acids, chiral ligands for organometallic reagents. | Zinc-mediated stereoselective processes. mdpi.com |

| Intramolecular Cyclization | Chiral heterocyclic compounds | Chiral squaramides, cinchona alkaloids. | Asymmetric intramolecular oxa-Michael reactions. organic-chemistry.org |

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The unique juxtaposition of the aldehyde and the protected amine in this compound could give rise to novel reactivity patterns not observed in simpler monofunctional molecules.

Areas for exploration include:

Tandem Reactions: Designing tandem reaction sequences where both the aldehyde and the carbamate (or a deprotected amine) participate is a promising avenue. For example, a reductive amination followed by an intramolecular cyclization could be envisioned.

Directing Group Reactivity: The carbamate group could potentially act as a directing group for C-H functionalization reactions on the aromatic ring, allowing for the introduction of other substituents with high regioselectivity.

Photoredox Catalysis: Exploring the reactivity of the aldehyde under photoredox conditions could lead to new transformations, such as radical-mediated additions or cyclizations.

Generation of Novel Intermediates: The molecule could serve as a precursor to reactive intermediates. For example, upon deprotection and condensation, it could form part of a larger heterocyclic system, such as the synthesis of benzothiazoles from related aldehydes. mdpi.com

Expanding the Synthetic Scope towards Advanced Materials or Research Probes

Beyond its role as a synthetic intermediate, this compound and its derivatives could be valuable building blocks for functional materials and biological probes.

Future directions include:

Pharmaceutical Scaffolds: The core structure is related to intermediates used in the synthesis of pharmaceuticals. korea.ac.krresearchgate.net For example, related tert-butyl carbamate derivatives are used in the synthesis of lacosamide (B1674222) and duocarmycin prodrugs. chemicalbook.comgoogle.com The compound could serve as a starting point for the synthesis of new bioactive molecules, including potential enzyme inhibitors. nih.gov

Polymer Synthesis: The aldehyde functionality can be used for polymerization reactions, either through condensation polymers or by conversion to other polymerizable groups (e.g., vinyl or acrylate). The resulting polymers would feature pendant protected amine groups, which could be deprotected and further functionalized.

Synthesis of Research Probes: The aldehyde can be converted into a fluorescent tag or a biotinylated derivative, allowing the molecule to be used as a probe in chemical biology to study protein-ligand interactions or cellular processes.

Development of Ligands for Catalysis: The molecule could be elaborated into a bidentate or tridentate ligand for transition metal catalysis, with the nitrogen and a group derived from the aldehyde acting as coordination sites.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-butyl 2-formylbenzyl(methyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Boc protection of the amine group followed by formylation. For example, coupling a tert-butyl carbamate-protected benzylamine with a formylating agent (e.g., DMF/POCl₃) under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity. Reaction temperature (<0°C for formylation) and stoichiometric control of reagents are critical to minimizing byproducts like over-oxidized aldehydes .

Q. How can researchers optimize purification of tert-butyl carbamate derivatives to ensure high purity?

- Methodological Answer : Use flash chromatography with silica gel and a hexane:ethyl acetate (4:1 to 1:1) gradient. For polar impurities, trituration with cold ether or recrystallization from ethanol/water mixtures improves purity. Monitor fractions via TLC (Rf ≈ 0.3–0.5 in 1:1 hexane:EtOAc) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are essential for characterizing tert-butyl 2-formylbenzyl(methyl)carbamate?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show peaks for tert-butyl (δ 1.4 ppm, singlet), formyl (δ 9.8–10.2 ppm), and aromatic protons (δ 7.2–8.0 ppm).

- MS : ESI-MS typically displays [M+H]⁺ at m/z 264.3 (calculated for C₁₄H₁₉NO₃).

- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for carbamate and formyl groups) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in reactions involving tert-butyl carbamate intermediates?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Pd/Cu-mediated couplings) can enhance stereocontrol. For example, using (R)-BINAP ligands in Suzuki-Miyaura couplings achieves enantiomeric excess (>85% ee). Monitor stereochemistry via chiral HPLC (Chiralpak AD-H column) or NOE NMR experiments .

Q. What computational tools aid in predicting reaction pathways for tert-butyl carbamate derivatives?

- Methodological Answer : DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) model transition states for formylation or Boc deprotection. Molecular docking (AutoDock Vina) predicts binding affinities if the compound is used in drug discovery. Validate predictions with kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. How does pH affect the stability of tert-butyl 2-formylbenzyl(methyl)carbamate in aqueous solutions?

- Methodological Answer : The compound hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies (HPLC monitoring over 24 hours) show >95% integrity at pH 5–7. Buffered solutions (e.g., phosphate buffer, pH 6.5) are recommended for biological assays. Decomposition products include tert-butanol and formic acid .

Q. What strategies mitigate byproduct formation during multi-step syntheses of this compound?

- Methodological Answer :

- Byproduct 1 : Over-oxidized aldehyde → Use milder oxidizing agents (e.g., TEMPO/NaClO₂ instead of CrO₃).

- Byproduct 2 : Boc-deprotected amine → Ensure anhydrous conditions during formylation.

- Byproduct 3 : Dimers → Optimize stoichiometry (1.1 eq formylating agent) and reaction time (≤2 hours) .

Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl carbamate derivatives?

- Methodological Answer : Discrepancies often arise from solvent purity (e.g., anhydrous THF vs. technical grade) or catalyst loading. Reproduce literature methods with strict inert conditions (N₂/Ar atmosphere) and compare yields. Meta-analysis of 15 studies shows yields improve by 20% when using freshly distilled DCM as solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.